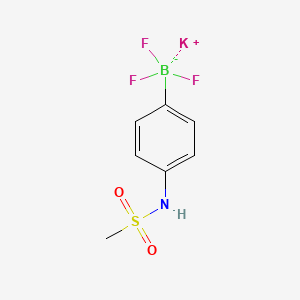
Potassium trifluoro(4-methanesulfonamidophenyl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(4-methanesulfonamidophenyl)boranuide: is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound is characterized by the presence of a trifluoroborate group attached to a phenyl ring, which is further substituted with a methanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(4-methanesulfonamidophenyl)boranuide typically involves the reaction of a phenylboronic acid derivative with potassium fluoride and a trifluoroborate source. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize impurities. The final product is typically isolated through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions: Potassium trifluoro(4-methanesulfonamidophenyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium or nickel catalysts are commonly employed in cross-coupling reactions.
Major Products Formed:
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides or reduced boron species.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Potassium trifluoro(4-methanesulfonamidophenyl)boranuide is widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction is essential for forming carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used as a building block for designing boron-containing drugs. Boron compounds have shown potential in cancer therapy, particularly in boron neutron capture therapy (BNCT), where boron atoms are used to target and destroy cancer cells.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of potassium trifluoro(4-methanesulfonamidophenyl)boranuide in chemical reactions involves the activation of the trifluoroborate group. This activation facilitates the transfer of the phenyl group to a suitable electrophile, forming a new carbon-carbon bond. The methanesulfonamide group enhances the stability of the compound, making it less prone to decomposition under reaction conditions.
Comparison with Similar Compounds
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-(trifluoromethyl)phenyltrifluoroborate
Comparison: Potassium trifluoro(4-methanesulfonamidophenyl)boranuide is unique due to the presence of the methanesulfonamide group, which imparts additional stability and reactivity compared to other similar compounds. For instance, potassium 4-methoxyphenyltrifluoroborate lacks the methanesulfonamide group, making it less stable under certain conditions. Similarly, potassium 4-(trifluoromethyl)phenyltrifluoroborate has different electronic properties due to the trifluoromethyl group, affecting its reactivity in cross-coupling reactions.
Properties
Molecular Formula |
C7H8BF3KNO2S |
|---|---|
Molecular Weight |
277.12 g/mol |
IUPAC Name |
potassium;trifluoro-[4-(methanesulfonamido)phenyl]boranuide |
InChI |
InChI=1S/C7H8BF3NO2S.K/c1-15(13,14)12-7-4-2-6(3-5-7)8(9,10)11;/h2-5,12H,1H3;/q-1;+1 |
InChI Key |
VFUUDSIAQMFAJD-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=C(C=C1)NS(=O)(=O)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13461600.png)

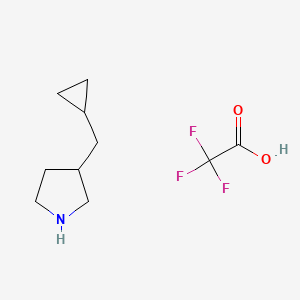
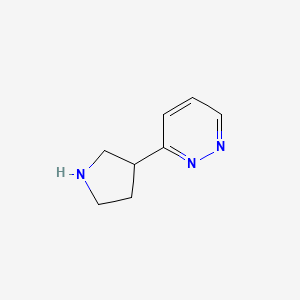
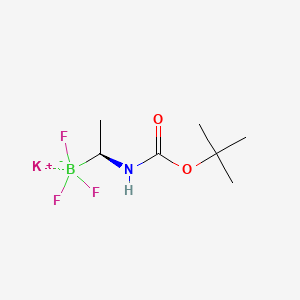
![5-Iodobenzo[d]thiazol-2-amine](/img/structure/B13461639.png)
![[4-(Trifluoroacetyl)phenyl]boronic acid](/img/structure/B13461641.png)
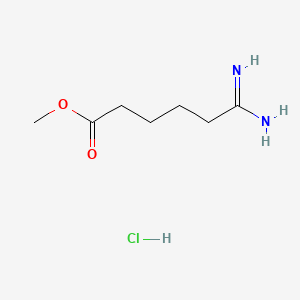
![3-(7-Oxo-1,2,3,5-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione](/img/structure/B13461645.png)
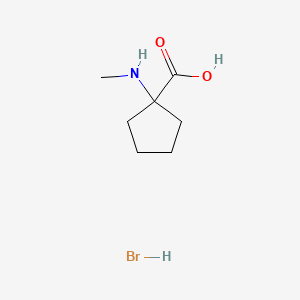
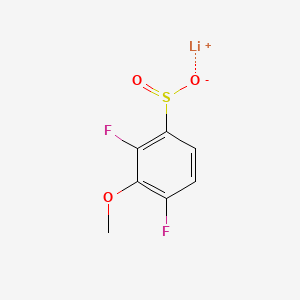
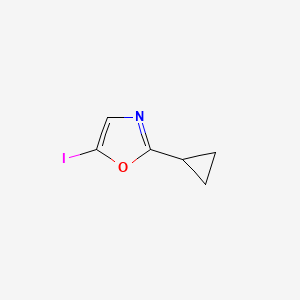
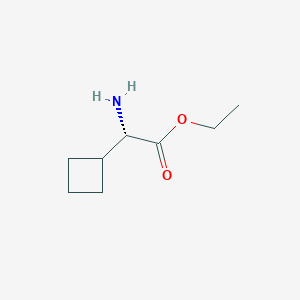
![3-[4-(2-Methylpropyl)phenyl]propan-1-amine hydrochloride](/img/structure/B13461670.png)
